molecular formula C4H6N2O2S2 B1390249 3-Methyl-1,2-thiazole-5-sulfonamide CAS No. 1022128-99-9

3-Methyl-1,2-thiazole-5-sulfonamide

Cat. No. B1390249
CAS RN: 1022128-99-9
M. Wt: 178.2 g/mol
InChI Key: RLSOEMFZACXWRY-UHFFFAOYSA-N
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Description

“3-Methyl-1,2-thiazole-5-sulfonamide” is a compound that contains a thiazole ring. Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .


Synthesis Analysis

The synthesis of thiazole derivatives has been a topic of interest in medicinal chemistry. A literature survey regarding the topics from the year 2015 up to now was carried out . One thiazole derivative and two new sulfathiazole derivatives are synthesized with 94% and 72–81% yields, respectively .


Molecular Structure Analysis

Thiazole is a five-membered heterocyclic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including 3-Methyl-1,2-thiazole-5-sulfonamide, have been found to exhibit antioxidant properties . Antioxidants are crucial in neutralizing harmful free radicals in the body, which can prevent various health issues such as heart disease and cancer.

Analgesic Properties

Thiazole compounds have been associated with analgesic (pain-relieving) effects . This makes them potential candidates for the development of new pain management drugs.

Anti-inflammatory Activity

Research has shown that thiazole derivatives can have anti-inflammatory properties . This could make them useful in treating conditions characterized by inflammation, such as arthritis or asthma.

Antimicrobial and Antifungal Applications

Thiazole derivatives have been found to have antimicrobial and antifungal properties . This suggests potential use in the development of new antimicrobial and antifungal agents.

Antiviral Activity

Some thiazole derivatives have shown antiviral activity . This could lead to the development of new antiviral drugs, potentially helping to combat viral diseases.

Neuroprotective Effects

Thiazole compounds have been associated with neuroprotective effects . This suggests they could be used in treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Antitumor or Cytotoxic Drug Molecules

Thiazole derivatives have been found to act as antitumor or cytotoxic drug molecules . This indicates their potential use in cancer treatment.

Diuretic Properties

Thiazole compounds have been associated with diuretic properties . This could make them useful in treating conditions like hypertension and edema.

Mechanism of Action

Target of Action

Thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . These compounds often interact with various enzymes or receptors in the body, which suggests that 3-Methyl-1,2-thiazole-5-sulfonamide may also interact with similar targets.

Mode of Action

For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death

Biochemical Pathways

Thiazole derivatives have been shown to activate or inhibit various biochemical pathways and enzymes . They can also stimulate or block receptors in biological systems . The specific pathways affected by 3-Methyl-1,2-thiazole-5-sulfonamide would depend on its specific targets and mode of action.

Result of Action

Based on the known effects of similar thiazole derivatives, it’s possible that this compound could have various effects, such as inducing cell death, inhibiting cell growth, or modulating immune response .

Action Environment

The action, efficacy, and stability of 3-Methyl-1,2-thiazole-5-sulfonamide could be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules could affect the compound’s stability and interaction with its targets. Additionally, the compound’s solubility in water and organic solvents could impact its distribution and bioavailability .

Safety and Hazards

Despite their effectiveness as biocides, isothiazolinones are strong sensitizers, producing skin irritations and allergies and may pose ecotoxicological hazards .

Future Directions

The noticeable biological effects observed for isothiazole-containing compounds have generated an enormous interest on this scaffold for drug discovery and development programs . This has resulted in a steady increase in the number of related patent applications as well as in the successful introduction of isothiazole-based derivatives to the market .

properties

IUPAC Name

3-methyl-1,2-thiazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2S2/c1-3-2-4(9-6-3)10(5,7)8/h2H,1H3,(H2,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSOEMFZACXWRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40669756
Record name 3-Methyl-1,2-thiazole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1,2-thiazole-5-sulfonamide

CAS RN

1022128-99-9
Record name 3-Methyl-5-isothiazolesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1022128-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1,2-thiazole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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